2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. It is characterized by a benzene ring fused to a thiadiazine ring, with two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a dioxide group at position 1,1. This compound has garnered attention for its diverse pharmacological activities and is utilized in various scientific research applications, particularly in the study of neuropharmacology due to its interaction with AMPA receptors .
2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide falls under the category of organic compounds known for their potential therapeutic effects. It is classified as a positive allosteric modulator of AMPA receptors, which are critical for synaptic transmission in the central nervous system .
The synthesis of 2H-1,2,4-benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-amino-5,6-dichlorobenzene-1,3-disulfonamide with methylating agents under controlled conditions. The reaction is performed in the presence of sodium hydroxide as a base and dimethylformamide as a solvent at elevated temperatures.
In an industrial context, production may utilize continuous flow reactors and automated systems to optimize yields and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality outputs suitable for research and pharmaceutical applications .
2H-1,2,4-benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide can undergo several types of chemical reactions:
For oxidation reactions, common oxidizing agents include hydrogen peroxide and peracids. Reduction reactions typically use lithium aluminum hydride or sodium borohydride as reducing agents. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
The primary mechanism of action for 2H-1,2,4-benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide involves its role as a positive allosteric modulator of AMPA receptors. By binding to these receptors in the central nervous system:
This modulation enhances synaptic transmission in the brain and has implications for cognitive enhancement and neuroprotection .
The compound exhibits stability under standard laboratory conditions but can undergo oxidation or reduction depending on the reagents used.
The compound's solubility profile indicates it is soluble in organic solvents like dimethyl sulfoxide but less soluble in water. Its stability can be influenced by pH levels and temperature conditions .
2H-1,2,4-benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide has significant applications in scientific research:
The compound also serves as a model for exploring structure-activity relationships within the broader family of benzothiadiazines .
Systematic nomenclature defines this compound as 6,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, accurately reflecting its core structure and substituents. The "2H-" prefix indicates the position of the double bond in one tautomeric form, while the "1,1-dioxide" specifies the sulfone group. The molecular formula is C8H6Cl2N2O2S, with a molecular weight of 265.12 g/mol. Key structural features include:
Table 1: Systematic and Common Nomenclature of 6,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-Dioxide
Nomenclature Type | Name | Source/Reference |
---|---|---|
IUPAC Systematic Name | 6,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | ChemicalBook [1] |
Common Synonym | Dichlorobenzothiadiazine | CymitQuimica [5] |
Alternative Name | 5,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine-1,1-dioxide (positional isomer) | BOC Sciences [10] |
CAS Registry | 364-96-5 | PubChem [1] |
The synthetic exploration of benzothiadiazine dioxides accelerated significantly in the 1960s, driven by discoveries of their biological potential. A landmark 1960 patent (US3345365A) detailed the synthesis of various 3-substituted benzothiadiazine dioxides, explicitly including the 6,7-dichloro-3-methyl derivative. This work established foundational synthetic routes using ortho-sulfamylaniline intermediates condensed with orthoesters—a method still relevant today [2]. Concurrently, Yale et al. (1960) published seminal work on trifluoromethyl analogs in the Journal of the American Chemical Society, highlighting the broader pharmacological interest in substituted benzothiadiazines and establishing comparative SAR frameworks that encompassed chloro-methyl derivatives [4].
Subsequent decades witnessed refinement in synthetic methodologies. For example, the 2013 non-catalytic approach by Cherepakha et al. using sulfonyl chlorides and amidines offered an alternative pathway applicable to diverse analogs, though the 6,7-dichloro-3-methyl variant remained most efficiently produced via classical methods [8]. The compound’s persistence as a research target stems from its dual role as:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7